![molecular formula C26H23ClN6O3S B2698284 7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-71-5](/img/structure/B2698284.png)

7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

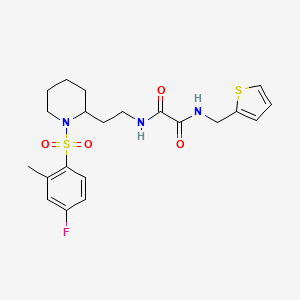

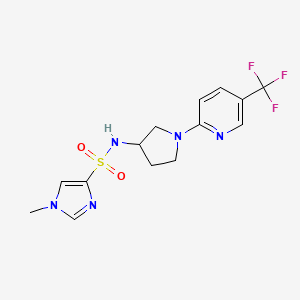

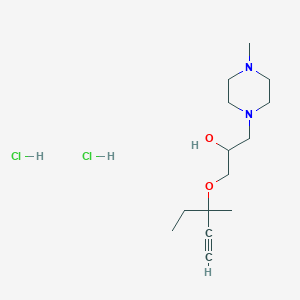

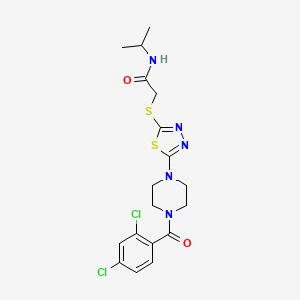

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazoloquinazoline ring, a phenylsulfonyl group, and a piperazine ring substituted with a methoxyphenyl group . These functional groups suggest that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring structure that can participate in pi-stacking interactions, while the piperazine ring is a flexible, saturated six-membered ring that can adopt multiple conformations .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the phenylsulfonyl group might be susceptible to nucleophilic attack, while the piperazine ring might be able to act as a base or nucleophile .Aplicaciones Científicas De Investigación

- Application : The compound has been investigated as a 5-HT6 receptor antagonist. It may enhance cognitive function and memory by modulating serotonin signaling .

- Application : Studies have shown that this quinazoline derivative induces apoptosis in MCF-7 breast cancer cells. Its potential as an anti-cancer agent warrants further exploration .

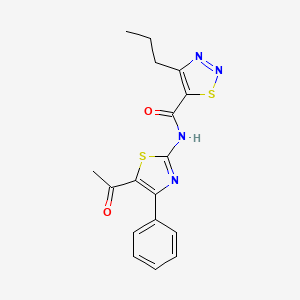

- Application : Substituted thiazole-5-carboxamides, including derivatives of our compound, exhibit potent Src/Abl kinase inhibition. Their antiproliferative activity against hematological and solid tumor cell lines is promising .

- Application : Researchers have studied the metabolism of this compound using human hepatocytes. Insights into its metabolic pathways can guide drug design and optimization .

- Application : Our compound is related to cetirizine (Cetirizine Related Compound G). Investigating their similarities and differences can inform drug safety and efficacy profiles .

Antagonism of 5-HT6 Receptors

Anti-Cancer Properties

Src/Abl Kinase Inhibition

Metabolism Studies

Related to Cetirizine

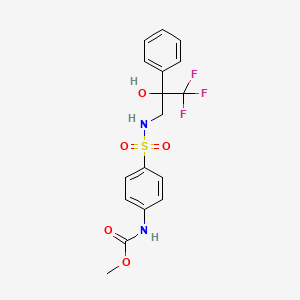

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can influence the bioavailability and pharmacokinetics of the compound .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6O3S/c1-36-23-10-6-5-9-22(23)31-13-15-32(16-14-31)24-20-17-18(27)11-12-21(20)33-25(28-24)26(29-30-33)37(34,35)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKZIWWHVBFGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2698212.png)

![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2698215.png)

![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)